molecular formula C9H13ClN4O2 B3027068 (R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride CAS No. 1233859-86-3

(R)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride

Cat. No.: B3027068
CAS No.: 1233859-86-3
M. Wt: 244.68
InChI Key: RNPXMCOLNKQQPZ-OGFXRTJISA-N
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Description

®-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride is a chemical compound that belongs to the class of pyrrolidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrrolidine and 3-nitropyridine.

    Reaction Conditions: The reaction conditions may include the use of solvents, catalysts, and specific temperature and pressure settings to facilitate the desired chemical transformations.

    Purification: After the reaction, the product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of ®-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may also include quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the nitro group to an amine or other functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with a catalyst), and nucleophiles for substitution reactions. The conditions may vary depending on the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a nitroso or nitro compound, while reduction may produce an amine derivative.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its biological activity and potential therapeutic effects.

    Medicine: Research may explore its potential as a drug candidate for various diseases.

    Industry: The compound may have applications in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of ®-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to ®-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride include other pyrrolidine derivatives and nitropyridine compounds. Examples include:

  • ®-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine
  • (S)-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine
  • 1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine

Uniqueness

The uniqueness of ®-1-(3-Nitropyridin-2-yl)pyrrolidin-3-amine hydrochloride lies in its specific stereochemistry and functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

(3R)-1-(3-nitropyridin-2-yl)pyrrolidin-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N4O2.ClH/c10-7-3-5-12(6-7)9-8(13(14)15)2-1-4-11-9;/h1-2,4,7H,3,5-6,10H2;1H/t7-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNPXMCOLNKQQPZ-OGFXRTJISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1N)C2=C(C=CC=N2)[N+](=O)[O-].Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1233859-86-3
Record name 3-Pyrrolidinamine, 1-(3-nitro-2-pyridinyl)-, hydrochloride (1:1), (3R)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1233859-86-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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